![molecular formula C17H14FNO3 B7539686 Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate](/img/structure/B7539686.png)
Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate
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Overview
Description
Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the main psychoactive component of cannabis. JWH-018 has been used extensively in scientific research to study the effects of cannabinoids on the human body.
Mechanism of Action
Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. It binds to the CB1 receptor with high affinity and activates it, resulting in the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate.
Biochemical and Physiological Effects:
Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to affect the immune system, causing a decrease in the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on the human body. One limitation is that it is a synthetic cannabinoid, which means that its effects may not be representative of the effects of natural cannabinoids found in cannabis.
Future Directions
There are a number of future directions for research on Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate. One direction is to study its effects on different organ systems in the body, such as the liver and kidneys. Another direction is to study its effects on different types of cells, such as cancer cells. Additionally, research could be done to develop new synthetic cannabinoids that have different effects on the human body.
Synthesis Methods
Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate is synthesized by reacting 2,3-dihydroindole-5-carboxylic acid with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to form Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate.
Scientific Research Applications
Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate has been used extensively in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate has also been used to study the effects of cannabinoids on the cardiovascular system, the immune system, and the central nervous system.
properties
IUPAC Name |
methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-22-17(21)12-6-7-15-11(10-12)8-9-19(15)16(20)13-4-2-3-5-14(13)18/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRSLUNHSCOTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate |
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